2-(2,6-Dimethylphenoxy)-3-methylquinoxaline

Description

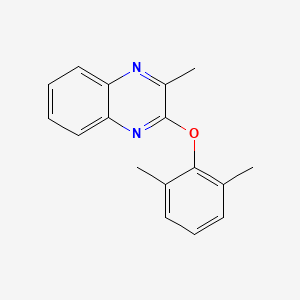

2-(2,6-Dimethylphenoxy)-3-methylquinoxaline is a quinoxaline derivative characterized by a 2,6-dimethylphenoxy group at position 2 and a methyl group at position 3 of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological properties, including antiviral, anticancer, and sodium channel-blocking activities .

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)20-17-13(3)18-14-9-4-5-10-15(14)19-17/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZFQWCEUUWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC3=CC=CC=C3N=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264012 | |

| Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477862-83-2 | |

| Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477862-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline typically involves the reaction of 2,6-dimethylphenol with appropriate quinoxaline precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-3-methylquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The quinoxaline scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline is particularly noted for its potential as an inhibitor of various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to This compound have shown effectiveness in inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies indicate that such derivatives can effectively bind to the active site of VEGFR-2, thereby inhibiting tumor growth and angiogenesis .

Antimicrobial Properties

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens. For example, derivatives synthesized from 3-methylquinoxaline have been tested against bacterial strains and shown promising results in inhibiting growth . The incorporation of different substituents on the quinoxaline ring can enhance its efficacy against resistant strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves the reaction of 3-methylquinoxaline with appropriate phenolic compounds under specific conditions to yield the desired product. The structure-activity relationship is crucial for understanding how modifications to the quinoxaline core influence biological activity.

Synthetic Pathways

A common synthetic route includes:

- Step 1: Formation of 3-methylquinoxaline from suitable precursors.

- Step 2: Reaction with 2,6-dimethylphenol to introduce the phenoxy group.

This method allows for the exploration of various substituents on both the quinoxaline and phenyl rings to optimize biological activity .

Study on Antimicrobial Activity

A study published in MDPI assessed several new quinoxaline derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinoxaline core can significantly enhance antimicrobial efficacy .

Anticancer Research

In another research effort focusing on VEGFR-2 inhibition, a series of quinoxaline derivatives were synthesized and evaluated for their anticancer properties. The findings revealed that specific structural modifications led to increased binding affinity and selectivity towards VEGFR-2, highlighting the importance of SAR analysis in drug design .

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Sodium Channel Blockers

- Mexiletine (Mex): A sodium channel blocker with a 2,6-dimethylphenoxy group and an amino-propanemethylethylamine side chain. Substitutions on the asymmetric carbon (e.g., benzyl in Me6) increased potency by >10-fold compared to Mex, highlighting the role of hydrophobic interactions .

- Pilsicainide Analog (Compound 2): 7a-[2-(2,6-dimethylphenoxy)ethyl]hexahydro-1H-pyrrolizine demonstrated a 4-fold higher use-dependent block of hNav1.4 sodium channels than pilsicainide, emphasizing the efficacy of the 2,6-dimethylphenoxyethyl group .

Anticonvulsant Agents

- Aroxyethylamines (Compound XVI): Exhibited 100% protection against maximal electroshock seizures at 100 mg/kg (mice, i.p.) without neurotoxicity. The 2,6-dimethylphenoxy group may enhance blood-brain barrier penetration .

Antiviral Compounds

- Lopinavir: Contains a 2-(2,6-dimethylphenoxy)acetyl group as part of its structure, critical for inhibiting HIV-1 protease. This underscores the moiety’s versatility in targeting viral enzymes .

Pharmacological Activity Comparison

Key Findings and Trends

Lipophilicity and Potency : Hydrophobic groups (e.g., benzyl in Me6) enhance sodium channel block by reinforcing interactions with aromatic residues in the channel’s inactivation gate .

Steric Effects: The 2,6-dimethylphenoxy group improves binding affinity in sodium channel blockers by reducing conformational flexibility .

Metabolic Stability: Methyl groups on the phenoxy ring may slow oxidative metabolism, extending half-life .

Biological Activity

Overview

2-(2,6-Dimethylphenoxy)-3-methylquinoxaline (CAS No. 477862-83-2) is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a dimethylphenoxy group and a methyl group. The structural formula can be represented as follows:

This configuration is essential for its biological activity, influencing its solubility, stability, and interaction with biological molecules.

The mechanism of action of this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various therapeutic effects. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which is crucial for its potential as an antimicrobial or anticancer agent.

- Receptor Modulation : It can interact with receptors that play roles in cell signaling, affecting processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentrations (MIC) were found to be in the range of 0.25 to 1 mg/L for these compounds .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecium | 0.75 |

| Methicillin-resistant S. aureus | 0.5 |

Anticancer Activity

Quinoxaline derivatives have also shown promise as anticancer agents. In vitro studies have evaluated their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, compounds derived from 3-methylquinoxaline exhibited IC50 values ranging from 2.1 to 9.8 µM, indicating potent cytotoxicity compared to standard treatments like sorafenib .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound 11e | 3.4 | MCF-7 |

| Compound 12k | 2.2 | HepG-2 |

| Sorafenib | 3.4 | MCF-7 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the quinoxaline structure can significantly affect biological activity. For instance:

- Hydrophobic Substituents : The presence of electron-donating groups enhances activity compared to electron-withdrawing groups.

- Aromatic Rings : Variations in the aromatic substituents impact the binding affinity and selectivity towards biological targets.

Case Studies

-

Antimicrobial Efficacy :

A study on various quinoxaline derivatives highlighted their effectiveness against biofilms formed by antibiotic-resistant bacteria, showcasing their potential as alternatives to conventional antibiotics . -

Cancer Cell Apoptosis :

Research on specific derivatives demonstrated that they could induce apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins (caspase-3 and BAX) while decreasing anti-apoptotic proteins (Bcl-2) . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between halogenated quinoxaline precursors (e.g., 3-methyl-2-chloroquinoxaline) and 2,6-dimethylphenol derivatives. Key variables include solvent polarity (DMF or DMSO), base selection (K₂CO₃ or Cs₂CO₃), and temperature (80–120°C). Retrosynthetic analysis (as applied in hydroxyquinoxaline derivatives ) can guide precursor modifications. Optimization requires iterative testing of stoichiometry, reaction time, and catalyst loading. Yield improvements may involve purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography (e.g., CCDC 1983315 ) provides definitive proof of molecular geometry. Comparative analysis with analogous quinoxaline derivatives (e.g., 2-methyl-3-phenylquinoxaline ) helps validate spectral data. For solubility studies, UV-Vis spectroscopy in solvents like ethanol or acetone is recommended, referencing solubility profiles of related compounds .

Q. What safety protocols and handling practices are critical for laboratory work with this compound?

- Methodological Answer : Follow OSHA guidelines for handling crystalline solids: use fume hoods, nitrile gloves, and protective eyewear. The compound’s solubility in organic solvents (e.g., ethanol, acetone ) necessitates proper waste disposal. Safety Data Sheets (SDS) for structurally similar quinoxalines recommend avoiding skin/eye contact (RTECS VD3634500 ). Stability tests under varying temperatures and humidity levels are advised to assess decomposition risks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or variations in experimental conditions. Replicate experiments under controlled parameters (e.g., solvent purity, temperature). Use High-Performance Liquid Chromatography (HPLC) to verify compound purity . Link findings to theoretical frameworks (e.g., Hansen solubility parameters) to contextualize deviations . For reactivity conflicts, employ kinetic studies (e.g., monitoring reaction intermediates via FT-IR) to identify mechanistic variations .

Q. What computational strategies can predict the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution. Compare results with experimental UV-Vis and cyclic voltammetry data. Molecular dynamics simulations can assess conformational stability in solvent environments. Refer to frameworks like the EPACT atmospheric fate models for environmental persistence predictions, though adaptation to laboratory conditions is required .

Q. How can process engineering principles improve scalability and reproducibility of its synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature ). Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency . For scale-up, use factorial design experiments (e.g., Taguchi methods) to identify critical variables. Advanced process control systems (APC) mitigate batch-to-batch variability .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.